Cas no 607-69-2 (2-chloro-3,4-dihydroquinazolin-4-one)

2-Chloro-3,4-dihydroquinazolin-4-one is a heterocyclic compound featuring a quinazolinone core with a chloro substituent at the 2-position. This structure imparts reactivity suitable for further functionalization, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its chloro group enables nucleophilic substitution reactions, facilitating the introduction of diverse substituents. The compound’s fused bicyclic system contributes to its stability while maintaining versatility in derivatization. It is commonly employed in the development of biologically active molecules, including kinase inhibitors and antimicrobial agents. High purity grades are available to ensure consistent performance in research and industrial processes. Proper handling under controlled conditions is recommended due to its reactive nature.
2-chloro-3,4-dihydroquinazolin-4-one structure
607-69-2 structure
Product name:2-chloro-3,4-dihydroquinazolin-4-one
CAS No:607-69-2
MF:C8H5ClN2O
MW:180.59110045433
MDL:MFCD04086742
CID:502780
PubChem ID:135443232

2-chloro-3,4-dihydroquinazolin-4-one Chemical and Physical Properties

Names and Identifiers

    • 4(3H)-Quinazolinone, 2-chloro-
    • 2-Chloroquinazolin-4(3H)-one
    • 2-chloro-1H-quinazolin-4-one
    • 2-CHLORO-3H-QUINAZOLIN-4-ONE
    • 2-chloro-4(3H)-Quinazolinone
    • 2-CHLORO-4-HYDROXYQUINAZOLINE
    • 2-Chloroquinazolin-4-one
    • 2-chloroquinazolin-4-ol
    • 2-chloro-quinazolin-4-ol
    • 2-chloro-3,4-dihydroquinazolin-4-one
    • 4(1H)-Quinazolinone, 2-chloro-
    • 2-chloro-4-quinazolinol
    • 2-chloro-4-hydroxy-quinazoline
    • 4(3H)-Quinazolinone,2-chloro-
    • CNGRGEDXKHIFIL-UHFFFAOYSA-N
    • AKOS000294933
    • DTXSID10399174
    • SY043155
    • CS-W019310
    • 607-69-2
    • MFCD08061606
    • BP-11152
    • 2-Chloro-quinazolin-4-ol;2-chloroquinazolin-4-ol;4(3H)-Quinazolinone, 2-chloro-
    • AS-20081
    • AKOS028108809
    • F11681
    • AKOS008968359
    • EN300-114118
    • SCHEMBL577953
    • MFCD04086742
    • MDL: MFCD04086742
    • Inchi: 1S/C8H5ClN2O/c9-8-10-6-4-2-1-3-5(6)7(12)11-8/h1-4H,(H,10,11,12)
    • InChI Key: CNGRGEDXKHIFIL-UHFFFAOYSA-N
    • SMILES: ClC1=NC2=C([H])C([H])=C([H])C([H])=C2C(N1[H])=O

Computed Properties

  • Exact Mass: 180.00900
  • Monoisotopic Mass: 180.009
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 239
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 41.5

Experimental Properties

  • Color/Form: No data available
  • Density: 1.50
  • Melting Point: 218-220 ºC
  • Boiling Point: 325.9℃ at 760 mmHg
  • Flash Point: 150.9°C
  • Refractive Index: 1.688
  • PSA: 46.01000
  • LogP: 1.98880

2-chloro-3,4-dihydroquinazolin-4-one Security Information

2-chloro-3,4-dihydroquinazolin-4-one Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-chloro-3,4-dihydroquinazolin-4-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-114118-0.1g
2-chloro-3,4-dihydroquinazolin-4-one
607-69-2 95%
0.1g
$32.0 2023-10-26
Enamine
EN300-114118-5.0g
2-chloro-3,4-dihydroquinazolin-4-one
607-69-2 95%
5g
$320.0 2023-06-09
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-TT829-1g
2-chloro-3,4-dihydroquinazolin-4-one
607-69-2 97%
1g
1197.0CNY 2021-08-05
Ambeed
A768378-100mg
2-Chloroquinazolin-4(3H)-one
607-69-2 97%
100mg
$22.0 2025-02-26
Ambeed
A768378-1g
2-Chloroquinazolin-4(3H)-one
607-69-2 97%
1g
$86.0 2025-02-26
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTKB0311-250MG
2-chloro-3,4-dihydroquinazolin-4-one
607-69-2 95%
250MG
¥ 277.00 2023-04-04
Fluorochem
216518-250mg
2-Chloroquinazolin-4(3H)-one
607-69-2 90%
250mg
£44.00 2022-03-01
TRC
C429348-50mg
2-Chloroquinazolin-4(3H)-one
607-69-2
50mg
$ 50.00 2022-06-06
TRC
C429348-500mg
2-Chloroquinazolin-4(3H)-one
607-69-2
500mg
$173.00 2023-05-18
abcr
AB438369-250 mg
2-Chloroquinazolin-4(3H)-one, 95%; .
607-69-2 95%
250mg
€136.30 2023-06-16

2-chloro-3,4-dihydroquinazolin-4-one Production Method

2-chloro-3,4-dihydroquinazolin-4-one Related Literature

Additional information on 2-chloro-3,4-dihydroquinazolin-4-one

Introduction to 2-Chloro-3,4-Dihydroquinazolin-4-One (CAS No. 607-69-2)

2-Chloro-3,4-dihydroquinazolin-4-one (CAS No. 607-69-2) is a significant compound in the field of organic chemistry, particularly within the quinazolinone family. This compound has garnered attention due to its unique structural properties and potential applications in various scientific domains. The molecule consists of a quinazolinone core with a chlorine substituent at the 2-position, which imparts distinct chemical and biological characteristics.

The quinazolinone scaffold is a well-known structure in medicinal chemistry, often utilized in the development of bioactive compounds. The presence of the chlorine atom in 2-chloro-3,4-dihydroquinazolin-4-one introduces additional electronic effects, enhancing its reactivity and making it a valuable precursor for synthesizing more complex molecules. Recent studies have highlighted its role in the synthesis of heterocyclic compounds, which are crucial in drug discovery and materials science.

One of the most notable aspects of CAS No. 607-69-2 is its versatility in chemical reactions. Researchers have demonstrated its ability to undergo various transformations, such as nucleophilic substitutions and cyclizations, leading to the formation of diverse structures with potential pharmacological activities. For instance, derivatives of this compound have shown promise in inhibiting certain enzymes associated with neurodegenerative diseases, making it a subject of interest in therapeutic research.

Moreover, 2-chloro-3,4-dihydroquinazolin-4-one has been employed as a building block in the construction of advanced materials. Its ability to form stable coordination complexes has been explored in the context of developing new catalysts and sensors. These applications underscore the compound's importance beyond traditional pharmaceutical research.

In terms of synthesis, CAS No. 607-69-2 can be prepared through several routes, including condensation reactions and ring-closing strategies. Recent advancements have focused on optimizing these methods to improve yield and purity, ensuring that the compound is readily available for large-scale applications.

The structural uniqueness of 2-chloro-3,4-dihydroquinazolin-4-one also lends itself to spectroscopic studies. Researchers have utilized techniques such as NMR and IR spectroscopy to elucidate its molecular geometry and bonding characteristics. These insights are vital for understanding its reactivity and guiding further synthetic efforts.

In conclusion, CAS No. 607-69-2, or 2-chloro-3,4-dihydroquinazolin-4-one, stands as a pivotal compound in contemporary chemical research. Its role as a versatile building block and its potential in drug development and materials science highlight its significance within the scientific community.

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Amadis Chemical Company Limited
(CAS:607-69-2)2-chloro-3,4-dihydroquinazolin-4-one
A846626
Purity:99%
Quantity:5g
Price ($):384.0